N-Biotinyl-12-aminododecanoic Acid
Description
Structure
2D Structure
Properties
IUPAC Name |
12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39N3O4S/c26-19(13-10-9-12-18-21-17(16-30-18)24-22(29)25-21)23-15-11-7-5-3-1-2-4-6-8-14-20(27)28/h17-18,21H,1-16H2,(H,23,26)(H,27,28)(H2,24,25,29)/t17-,18-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIFRMFPRBTNNH-WFXMLNOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCCCCCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609301 | |
| Record name | 12-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)dodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135447-73-3 | |
| Record name | 12-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)dodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Biotinyl 12 Aminododecanoic Acid and Its Derivatives
Chemical Synthesis Approaches
Chemical synthesis provides a robust and well-established route to this compound. The core of this process is the formation of a peptide-like bond between the carboxyl group of biotin and the terminal amino group of the 12-aminododecanoic acid spacer.
Amide bond formation is a cornerstone of organic synthesis. luxembourg-bio.com It typically involves the reaction of a carboxylic acid with an amine. researchgate.net However, this reaction does not occur spontaneously under mild conditions and requires the "activation" of the carboxylic acid. luxembourg-bio.com This is achieved by converting the hydroxyl (-OH) group of the acid into a better leaving group. luxembourg-bio.com
Commonly used coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), facilitate this process. DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then readily attacked by the primary amine of the other molecule (in this case, 12-aminododecanoic acid) to form the stable amide bond, releasing dicyclohexylurea as a byproduct. luxembourg-bio.com This fundamental principle underpins the chemical synthesis of this compound. chemicalbook.com
A highly efficient and widely used method for biotinylation involves the use of N-hydroxysuccinimide (NHS) esters of biotin. nih.govthermofisher.com Biotin is pre-activated by converting its carboxylic acid group into an NHS ester. This creates a molecule, such as (+)-Biotin N-succinimidyl ester, which is highly reactive towards primary amines under mild conditions. biotium.comfivephoton.com
The synthesis of this compound can, therefore, proceed by reacting biotin-NHS ester with 12-aminododecanoic acid. The amino group of 12-aminododecanoic acid nucleophilically attacks the carbonyl carbon of the NHS ester, displacing the N-hydroxysuccinimide group and forming the desired amide linkage. This method is favored for its high yield and the relative stability of the NHS ester intermediate, which can be stored and used as needed. fivephoton.com A commercially available variant for direct synthesis is 12N-biotinyl dodecanoic acid, NHS ester, which already contains the activated spacer arm. avantiresearch.com While effective for primary amines, it's noteworthy that NHS esters can sometimes exhibit side reactions with other functional groups like the hydroxyl groups of serine and tyrosine under specific conditions. nih.gov
| Reagent | Abbreviation | Function | Reference |
|---|---|---|---|
| Biotin | - | The vitamin moiety providing the high-affinity binding tag. | chemicalbook.com |
| 12-Aminododecanoic Acid | - | The long-chain spacer arm that reduces steric hindrance. | chemicalbook.com |
| N-Hydroxysuccinimide | NHS | Activates the carboxyl group of biotin to facilitate coupling. | nih.govfivephoton.com |
| Dicyclohexylcarbodiimide | DCC | A coupling agent that promotes amide bond formation. | luxembourg-bio.com |
Solid-phase peptide synthesis (SPPS) offers a versatile platform for constructing complex molecules like biotinylated peptides and other derivatives. mdpi.com In this approach, a molecule is built step-by-step while anchored to an insoluble polymer resin. sigmaaldrich.comucdavis.edu This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin after each step. mdpi.com
To create molecules with a C-terminal biotin label via a long linker, a strategy could involve attaching a lysine (B10760008) derivative to the resin. ucdavis.edu The linker, such as 12-aminododecanoic acid, could then be built upon one of the lysine's amino groups, followed by the attachment of biotin. This methodology is highly adaptable and suitable for creating libraries of compounds for screening purposes. sigmaaldrich.comucdavis.edu The use of linkers is crucial, and various hydrophilic and flexible linkers have been designed for such solid-phase derivatizations. ucdavis.eduresearchgate.net
The chemistry of the precursor, 12-aminododecanoic acid, is central to the synthesis. Its bifunctional nature, with a primary amine at one end and a carboxylic acid at the other, allows for selective modification. For synthesis with biotin, the key derivatization is the acylation of the amino group. chemicalbook.com
To control reactions in more complex syntheses, such as on a solid phase, the amino group can be protected. A common protecting group is the fluorenylmethoxycarbonyl (Fmoc) group. Fmoc-12-aminododecanoic acid is a commercially available derivative used in SPPS, where the Fmoc group blocks the amine while the carboxylic acid end is coupled to another molecule. sigmaaldrich.com The Fmoc group is stable to many reaction conditions but can be easily removed with a mild base like piperidine (B6355638) when needed. mdpi.com The synthesis of 12-aminododecanoic acid itself can be achieved from renewable resources, such as undecylenic acid derived from castor oil, offering a green chemistry approach to this important precursor. google.com
Biocatalytic Production and Metabolic Engineering of Precursors
While chemical synthesis is effective, there is growing interest in producing the key precursor, ω-aminododecanoic acid (12-aminododecanoic acid), using "green" biological methods. This involves harnessing the power of enzymes and engineered microorganisms to create the monomer from renewable feedstocks. nih.govnih.gov
Researchers have successfully developed multi-enzyme cascade reactions to produce ω-aminododecanoic acid (ω-AmDDA). nih.gov A prominent pathway starts with dodecanoic acid (DDA), a fatty acid derivable from vegetable oils. nih.govmdpi.com This biocatalytic route typically involves three enzymatic steps:
ω-Hydroxylation: A cytochrome P450 monooxygenase, such as CYP153A, specifically hydroxylates the terminal (ω) carbon of dodecanoic acid to produce ω-hydroxy dodecanoic acid (ω-OHDDA). nih.govmdpi.com
Oxidation: An alcohol dehydrogenase (AlkJ) then oxidizes the terminal hydroxyl group of ω-OHDDA to an aldehyde, forming ω-oxododecanoic acid. nih.govmdpi.com
Transamination: Finally, an ω-transaminase (ω-TA) catalyzes the transfer of an amino group from an amino donor (like alanine) to the aldehyde, yielding the final product, ω-aminododecanoic acid. mdpi.comnih.gov
Significant research has focused on optimizing this cascade. One study reported the construction of an artificial self-sufficient P450 enzyme, which fused the P450 with its necessary reductase domains into a single protein. mdpi.com This engineered system, co-expressed in E. coli with AlkJ and ω-TA, enabled a one-pot reaction that produced 1.48 mM of ω-AmDDA from a 10 mM DDA substrate. mdpi.com Further metabolic engineering of E. coli has even enabled the de novo biosynthesis of ω-AmDDA directly from glucose, achieving titers of 471.5 mg/L in shake flask experiments. nih.gov These advances in metabolic engineering and biocatalysis represent a sustainable alternative to traditional chemical manufacturing for producing this valuable polymer precursor. nih.govresearchgate.net
| Enzyme | Abbreviation | Function in Pathway | Reference |
|---|---|---|---|
| Cytochrome P450 Monooxygenase | CYP153A | Catalyzes the terminal hydroxylation of dodecanoic acid. | nih.govmdpi.com |
| Alcohol Dehydrogenase | AlkJ | Oxidizes ω-hydroxy dodecanoic acid to an aldehyde. | nih.govmdpi.com |
| ω-Transaminase | ω-TA | Converts the terminal aldehyde to a primary amine. | mdpi.comnih.gov |
| Lipoxygenase | LOX | Used in an alternative pathway starting from linoleic acid. | nih.gov |
| Hydroperoxide Lyase | HPL | Used in an alternative pathway starting from linoleic acid. | nih.gov |
Biocatalytic Production and Metabolic Engineering of Precursors
Engineered Microbial Cell Factories for Biosynthesis
The development of microbial cell factories, primarily using model organisms like Escherichia coli, represents a significant leap forward in producing valuable chemicals from renewable resources. nih.govmdpi.com This approach involves designing and optimizing metabolic pathways within a host microorganism to convert simple carbon sources, such as glucose, into complex molecules like ω-aminododecanoic acid. nih.govnih.gov
Researchers have successfully engineered E. coli for the de novo biosynthesis of ω-AmDDA. nih.gov This process circumvents the reliance on plant-oil derivatives and avoids the harsh conditions of chemical synthesis. nih.gov The strategy involves constructing a novel biosynthetic pathway by introducing a series of heterologous and endogenous genes. A key step is the introduction of a thioesterase specific for C12 acyl-ACP (acyl carrier protein), which channels the fatty acid synthesis pathway towards the production of dodecanoic acid (DDA). nih.gov Subsequently, a multi-enzyme cascade is engineered to convert DDA into the final ω-AmDDA product. nih.gov
Key elements of engineering these microbial factories include:
Pathway Construction: Assembling genes from various organisms to create a functional production pathway. nih.gov For instance, the biosynthesis of ω-AmDDA from DDA involves a cascade of a P450 monooxygenase, an alcohol dehydrogenase, and an ω-transaminase. nih.gov
Host Selection: Utilizing well-characterized and genetically tractable hosts like E. coli and Saccharomyces cerevisiae which have established molecular tools for engineering. nih.gov
Through such systematic engineering, researchers have achieved production levels of ω-AmDDA from glucose in shake flasks, demonstrating the potential for sustainable, industrial-scale production of this crucial polyamide precursor. nih.gov
Transaminase and Amine Dehydrogenase Applications in Production
Transaminases (TAs), particularly ω-transaminases (ω-TAs), and amine dehydrogenases (AmDHs) are pivotal enzymes in the biocatalytic production of ω-amino acids from their corresponding keto- or hydroxy- precursors. researchgate.netmdpi.com These enzymes catalyze the final amination step in the biosynthetic pathway, converting an aldehyde or ketone to an amine. mdpi.com
A well-established method for producing ω-aminododecanoic acid involves a three-step enzymatic cascade in a whole-cell biocatalyst system. nih.gov
ω-Hydroxylation: A cytochrome P450 enzyme (CYP153A) selectively hydroxylates the terminal methyl group of dodecanoic acid to produce ω-hydroxy dodecanoic acid (ω-OHDDA). This step has been shown to achieve near-complete conversion. nih.gov
Oxidation: An alcohol dehydrogenase (AlkJ) then oxidizes the terminal hydroxyl group of ω-OHDDA to an aldehyde, forming 12-oxododecanoic acid. nih.gov
Amination: Finally, an ω-transaminase (ω-TA) transfers an amino group from a donor molecule (like L-alanine) to the aldehyde, yielding ω-aminododecanoic acid. nih.gov
This entire cascade can be performed in a one-pot reaction using engineered E. coli cells, demonstrating a streamlined process from a fatty acid feedstock to the desired amino acid. nih.gov
Table 1: Research Findings on Enzymatic Cascades for ω-Aminododecanoic Acid and Derivatives
| Starting Material | Key Enzymes | Host Organism | Product | Conversion/Yield | Reference |
|---|---|---|---|---|---|
| Dodecanoic Acid (DDA) | CYP153A, AlkJ, ω-TA | E. coli (whole-cell) | ω-Aminododecanoic Acid | 0.6 mM product from 2 mM DDA | nih.gov |
| Linoleic Acid | Lipoxygenase (LOX-1), Hydroperoxide Lyase (HPL), ω-Transaminase (TRAD) | In vitro (enzyme cascade) | 12-Aminododecenoic Acid | Up to 12% conversion | nih.govnih.gov |
| 12-oxo-9(Z)-dodecenoic acid | ω-Transaminase (TRAD), Papaya Hydroperoxide Lyase | In vitro (one-pot) | 12-amino-9(Z)-dodecenoic acid | 59% conversion | nih.gov |
| Glucose | Thioesterase, P450, others | E. coli (engineered) | ω-Aminododecanoic Acid | 471.5 mg/L | nih.gov |
Similarly, researchers have developed enzyme cascades to produce unsaturated versions, such as 12-aminododecenoic acid, from plant-oil-derived linoleic acid. nih.govnih.gov These cascades employ enzymes like lipoxygenase, hydroperoxide lyase, and various ω-transaminases. nih.govnih.gov Seven different bacterial ω-TAs were shown to successfully convert 12-oxododecenoic acid to its corresponding amine, highlighting the versatility of these biocatalysts. nih.gov The choice of transaminase and the reaction setup (consecutive vs. simultaneous enzyme addition) can significantly influence the final product concentration. nih.govnih.gov
The use of amine dehydrogenases offers an alternative route, although it can present challenges such as the need for excess ammonia (B1221849) and cofactor recycling systems. frontiersin.org Transaminase-based cascades, especially those that recycle the amino donor, are often favored for creating more efficient and economically viable production systems. mdpi.comfrontiersin.org
Role of the Dodecanoic Acid Spacer in Bioconjugate Design
The 12-carbon chain of the dodecanoic acid component is not merely a linker; it is a critical design element that significantly influences the properties and functionality of the final bioconjugate.
The interaction between biotin and avidin (B1170675) (or streptavidin) is exceptionally strong, but for this binding to occur, the biotin molecule must be able to physically access the deep binding pocket within the avidin protein. When biotin is attached directly to a large biomolecule, the bulk of the biomolecule can physically block, or sterically hinder, this interaction.
The dodecanoic acid spacer arm, with its extended and flexible 12-carbon chain, positions the biotin moiety at a significant distance from the surface of the conjugated biomolecule. This increased distance minimizes steric hindrance, allowing the bulky avidin protein to bind to the biotin without interference. sigmaaldrich.com Research has shown that incorporating linkers between a protein and a biotinylation tag can enhance immobilization on streptavidin-coated surfaces, underscoring the importance of the spacer in ensuring accessibility. nih.gov
The dodecanoic acid spacer is a long alkyl chain, which is inherently hydrophobic (water-repelling). While this property can be useful for interactions with lipid membranes, it can sometimes decrease the aqueous solubility of the resulting bioconjugate, particularly with proteins that are sensitive to changes in their hydrophilic/hydrophobic surface balance.
To counteract this, biotinylation reagents are often designed with more hydrophilic spacers, such as those incorporating polyethylene (B3416737) glycol (PEG) units. sigmaaldrich.commedkoo.com These PEGylated linkers can improve the water solubility of the final conjugate and can also help to reduce non-specific binding. sigmaaldrich.com The choice between a purely hydrophobic spacer like dodecanoic acid and a hydrophilic one like PEG depends on the specific application and the properties of the biomolecule being labeled. For instance, a Biotin-PEG12-acid reagent combines biotin with a 12-unit PEG spacer to enhance water solubility for applications like antibody-drug conjugates. medkoo.com
The length and flexibility of the spacer arm are crucial parameters that must be optimized for different applications. The dodecanoic acid linker provides considerable length and rotational freedom, allowing the biotin to orient itself favorably for binding to avidin. nih.gov
Studies comparing linkers of various lengths have demonstrated that the distance between the biomolecule and the biotin tag can significantly affect the efficiency of avidin binding. nih.gov While a longer linker is generally better at overcoming steric hindrance, excessively long or flexible linkers could potentially lead to unwanted interactions or adopt conformations that are not optimal for binding. The ideal linker length often represents a balance between maximizing accessibility and maintaining a favorable orientation for the specific geometry of the assay system, whether it involves surface immobilization, proximity labeling, or other detection methods. nih.govnih.gov
Advanced Bioconjugation Chemistries
This compound serves as a versatile scaffold for creating sophisticated molecular tools for bioconjugation. Its terminal carboxylic acid group is a key feature, allowing for the attachment of various reactive moieties. This enables the resulting biotinylated probe to participate in highly specific and efficient ligation reactions, moving beyond simple amide or ester linkages. The long 12-carbon (dodecanoic acid) spacer arm is crucial, as it minimizes the potential for steric hindrance between the biotin tag and the conjugated biomolecule, ensuring that the high-affinity interaction between biotin and avidin proteins remains intact. thermofisher.combroadpharm.com
Click Chemistry Applications for Functionalization
Click chemistry, a class of reactions known for being rapid, specific, and high-yielding, has become a cornerstone of modern bioconjugation. nih.govacs.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring from an azide (B81097) and a terminal alkyne. acs.orgnih.gov Another powerful variant is the strain-promoted azide-alkyne cycloaddition (SPAAC), which occurs without a cytotoxic copper catalyst and is thus highly suitable for use in living systems. nih.gov
This compound is an ideal starting point for synthesizing click-compatible biotinylation reagents. The terminal carboxylic acid can be readily coupled to a molecule containing either an azide or an alkyne group. This creates a biotin probe capable of "clicking" onto a target molecule that has been functionalized with the complementary group.
Research Applications:
Metabolic Labeling and Proteomics: In a technique known as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), cells can be cultured with an amino acid analog containing an azide group, such as azido-homoalanine (AHA) or N-azidoacetylmannosamine (ManNAz). nih.govnih.gov These azide-bearing molecules are incorporated into newly synthesized proteins. Following incorporation, cell lysates or even intact cells can be treated with an alkyne-functionalized biotin probe. The subsequent click reaction covalently attaches biotin to the proteins of interest, allowing for their enrichment using streptavidin-coated beads and identification via mass spectrometry. nih.govnih.gov
Nucleic Acid Labeling: Click chemistry is also used for the efficient labeling of DNA and RNA. acs.org Oligonucleotides can be synthesized with alkyne or azide modifications. A biotin probe derived from this compound and functionalized with the corresponding reactive partner can then be used for detection, purification, or imaging applications. acs.org
The table below summarizes examples of biotin derivatives designed for click chemistry applications.
| Reagent Type | Reactive Groups | Reaction | Key Features & Applications |
| Alkyne-Biotin | Terminal Alkyne, Biotin | CuAAC | Reacts with azide-modified molecules. Used for labeling proteins, nucleic acids, and other biomolecules in vitro. sigmaaldrich.com |
| Azide-Biotin | Azide, Biotin | CuAAC | Reacts with alkyne-modified molecules. Offers an alternative strategy for labeling when the target already contains an alkyne. broadpharm.com |
| DBCO-Biotin | Dibenzocyclooctyne, Biotin | SPAAC | Reacts with azide-modified molecules without a copper catalyst. Ideal for live-cell imaging and in vivo labeling where copper toxicity is a concern. nih.govbroadpharm.com |
Maleimide (B117702) and Furan (B31954) Functionalization for Selective Conjugation
For highly selective targeting of specific amino acid residues on proteins, other functional groups can be appended to the this compound backbone.
Maleimide-Thiol Chemistry:
One of the most established and reliable methods for protein modification involves the reaction between a maleimide group and a free sulfhydryl (thiol) group, which is found on cysteine residues. thermofisher.comdojindo.com This reaction proceeds efficiently at neutral pH (6.5-7.5) to form a stable thioether bond. thermofisher.comdojindo.com By activating the carboxylic acid of this compound and coupling it to a molecule containing a maleimide group, a potent thiol-reactive biotinylation reagent is created.
This strategy is widely used to:
Label antibodies and other proteins at specific cysteine residues. dojindo.comnih.gov
Enrich cysteine-containing peptides from complex protein digests for proteomic analysis. nih.gov
Create antibody-drug conjugates (ADCs), where the maleimide-biotin linker can be used in model systems to attach payloads to specific sites on an antibody. nih.gov
The long spacer arm of the dodecanoic acid is particularly advantageous here, as it distances the bulky biotin from the protein surface, preserving the protein's native structure and function. thermofisher.com
| Parameter | Description |
| Reactive Group | Maleimide |
| Target | Free Sulfhydryl (Thiol) Group (e.g., on Cysteine) dojindo.com |
| Bond Formed | Stable Thioether Bond dojindo.com |
| Optimal pH | 6.5 - 7.5 thermofisher.com |
| Application | Site-specific biotinylation of proteins and peptides. thermofisher.comnih.gov |
Furan-Maleimide Diels-Alder Reaction:
A more advanced, though less common, strategy for bioconjugation is the Diels-Alder reaction between a furan and a maleimide. nih.gov This cycloaddition reaction forms a stable adduct and can be performed under mild conditions. In this scheme, this compound could be functionalized with either a furan or a maleimide group. This probe could then be reacted with a biomolecule (e.g., a protein or a synthetic polymer) that has been modified with the corresponding dienophile (maleimide) or diene (furan). This type of chemistry offers an alternative pathway for creating specific bioconjugates when orthogonal reaction strategies are required. Research has demonstrated the utility of furan-maleimide linkages for the functionalization of complex molecules, indicating its potential for broader application in creating novel biotinylated probes. nih.gov
Role of Long Chain Fatty Acid Derivatives As Linkers and Probes
Long-chain fatty acids, which are fatty acids with a carbon chain of more than twelve atoms, and their derivatives play crucial roles in cellular biology, serving not only as energy sources and structural components of membranes but also as signaling molecules. nih.govtaylorandfrancis.com In the context of biotechnology and chemical biology, these long hydrocarbon chains are also utilized as flexible linkers or spacers in the design of molecular probes.
The 12-aminododecanoic acid component of N-Biotinyl-12-aminododecanoic acid is a derivative of dodecanoic acid (also known as lauric acid), a 12-carbon saturated fatty acid. sigmaaldrich.comnih.gov The "amino" group provides a reactive handle for chemical modifications, while the long carbon chain offers several advantages as a linker:
Spatial Separation: The extended chain physically separates the biotin (B1667282) tag from the molecule of interest. This can be critical to prevent the bulky avidin (B1170675) or streptavidin protein from sterically hindering the biological interactions of the labeled molecule.
Hydrophobicity: The fatty acid chain introduces hydrophobic character, which can influence the solubility and interaction of the probe with cellular membranes and other lipophilic environments.
Flexibility: The long, single-bonded carbon chain is flexible, allowing for a greater range of motion and potentially improving the accessibility of the biotin tag for binding to avidin or streptavidin.
Derivatives of long-chain fatty acids are also studied for their own biological activities. They are involved in various metabolic pathways and can modulate the function of immune cells. nih.govnih.gov Very-long-chain fatty acids (VLCFAs), with 20 or more carbons, are essential for processes like brain development and membrane integrity. springermedizin.de The study of these molecules often employs probes that incorporate fatty acid structures to investigate their transport and metabolism. taylorandfrancis.com
Overview of N Biotinyl 12 Aminododecanoic Acid in Contemporary Research
N-Biotinyl-12-aminododecanoic acid merges the powerful biotin-avidin recognition system with the properties of a long-chain fatty acid linker. This combination makes it a versatile tool for a range of research applications. The structure consists of a biotin (B1667282) molecule linked via its valeric acid side chain to the amino group of 12-aminododecanoic acid.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C22H39N3O4S | lookchem.come-biochem.com |
| Molecular Weight | 441.63 g/mol | lookchem.comchemicalbook.com |
| Melting Point | 215-217°C | lookchem.comchemicalbook.com |
| Storage Temperature | -20°C | chemicalbook.com |
This table is interactive. Click on the headers to sort.
Research Applications
While specific, detailed research findings exclusively using this compound are often embedded within broader studies, its structure suggests its utility in several key areas of contemporary research:
Probing Fatty Acid Metabolism: Due to its structural similarity to natural fatty acids, this compound can be used as a probe to study the enzymes and transport proteins involved in fatty acid metabolism. For instance, it can be used to investigate enzymes like those in the CYP153A family, which are involved in the hydroxylation of fatty acids. nih.gov
Drug Delivery and Targeting: The biotin moiety can act as a targeting ligand to deliver molecules to cells expressing biotin receptors or to systems where avidin (B1170675)/streptavidin has been pre-targeted. The fatty acid linker can influence the pharmacokinetic properties of a conjugate.
Assembly of Biomolecular Complexes: The long spacer arm provided by the dodecanoic acid chain is advantageous when constructing multi-component protein complexes. It allows for the assembly of different biotinylated molecules onto a streptavidin scaffold without significant steric hindrance.
Lipid-Protein Interaction Studies: The hydrophobic nature of the fatty acid chain can facilitate the study of proteins that interact with lipids or are embedded within cell membranes.
For example, a related compound, 12-N-biotinyl(aminododecanoyl) Coenzyme A, is used as a molecular tool to study CoA-related metabolic pathways. moleculardepot.com This highlights the utility of incorporating a biotinylated long-chain fatty acid into more complex biological molecules to probe their function. Similarly, derivatives like N-Biotinyl-12-aminododecanoyltobramycin Amide are synthesized for specific research purposes, demonstrating the versatility of the this compound scaffold. nih.gov Furthermore, the NHS ester of this compound is commercially available, indicating its use as a reagent for labeling molecules with a biotin tag via a long, flexible linker. sigmaaldrich.com
A Detailed Examination of this compound: Synthesis and Precursor Production
This compound is a specialized chemical compound that incorporates biotin (Vitamin H) linked to a 12-carbon aliphatic chain terminating in a carboxylic acid. This structure makes it a valuable tool in biotechnology and diagnostics, primarily as a long-chain biotinylating reagent. The extended dodecanoic acid spacer arm minimizes steric hindrance, allowing for effective interaction between the biotin moiety and its binding partners, such as streptavidin or avidin. This article explores the synthetic methodologies for this compound and its derivatives, as well as the biocatalytic and metabolic engineering approaches for producing its key precursor, 12-aminododecanoic acid.
Applications in Biochemical and Cell Biology Research
Enzyme Activity Assays and Detection Systems
This compound is particularly useful for developing robust and sensitive assays for various enzyme classes.
N-Biotinyl-12-aminododecanoic acid and its derivatives serve as effective substrates for enzymes that recognize and modify fatty acids or similar long-chain molecules. The molecule's design allows for the clear separation of the substrate domain (the fatty acid chain) from the reporting domain (biotin).
Transferases: The compound has been utilized as a substrate to probe the activity of ligases, a subclass of transferases. For instance, it is used to test the ligation activity of SimL, an aminocoumarin ligase involved in the biosynthesis of the antibiotic simocyclinone. In this context, the enzyme catalyzes the attachment of an aminocoumarin to the carboxylic acid end of this compound.
Hydrolases: While specific applications for this compound with hydrolases are less commonly documented, the principle remains applicable for enzymes like lipases or amidases. These enzymes would cleave the fatty acid or the amide bond, respectively, leading to the release of a biotinylated fragment. The Ntn-hydrolase superfamily, for example, catalyzes the cleavage of amide bonds in a wide array of macromolecules. nih.gov An assay using a biotinylated substrate like this compound would enable the study of such enzymes by tracking the release of the biotinylated portion.
The biotin (B1667282) tag is central to highly sensitive detection methods based on luminescence or fluorescence. These assays typically follow a multi-step process:
Enzymatic Reaction: The enzyme of interest interacts with the this compound-based substrate.
Affinity Capture: The reaction mixture is introduced to a surface coated with avidin (B1170675) or streptavidin, such as a microplate or magnetic beads. Only the biotinylated molecules (unreacted substrate and/or product) are captured.
Washing: Unbound components are washed away, isolating the biotinylated species.
Signal Generation: A detection reagent, such as streptavidin conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) or a fluorophore, is added.
In luminescence-based assays , Streptavidin-HRP binds to the captured biotin tag. Upon addition of a chemiluminescent substrate (e.g., luminol), HRP catalyzes a reaction that produces light, which is measured by a luminometer.
In fluorescence-based assays , a streptavidin-fluorophore conjugate binds to the biotin tag, and the resulting fluorescence is measured at a specific excitation/emission wavelength.
The length of the 12-aminododecanoic acid linker is crucial in these assays, as it extends the biotin tag away from the substrate's core or any attached biomolecule. This extension reduces steric hindrance, facilitating easier access for the bulky streptavidin-conjugate and leading to enhanced signal and assay sensitivity. rsc.orgresearchgate.net
Mass spectrometry (MS) offers a direct and label-free method for quantifying enzyme activity by precisely measuring the mass-to-charge (m/z) ratio of substrates and products. When this compound is used as a substrate, MS-based assays can be particularly powerful.
The enzymatic modification of the substrate results in a predictable mass shift that is readily detected by the mass spectrometer. For example, if a hydrolase cleaves the molecule, the resulting fragments will have distinct masses. Conversely, if a transferase adds a chemical group, the product's mass will increase accordingly.
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) provides high specificity and sensitivity for these analyses. nih.gov This technique can separate the analyte of interest from a complex mixture before detection, reducing ion suppression and improving quantification. While the large biotin tag can sometimes alter peptide fragmentation patterns in proteomics studies, specific MS parameters and search algorithms can be adjusted to ensure accurate identification and quantification of biotinylated molecules. researchgate.net The use of a synthesized deuterated version of biotin as an internal standard can further enhance accuracy by compensating for sample loss during preparation and for matrix effects during analysis. nih.gov
| Application | Enzyme Class | Role of this compound | Detection Principle |
| Enzyme Activity Profiling | Transferase (Ligase) | Substrate | The biotin tag allows for product capture and subsequent detection. |
| Hydrolase Screening | Hydrolase (Lipase, Amidase) | Potential Substrate | Cleavage of the substrate releases a biotinylated fragment for tracking. |
| High-Throughput Screening | Various | Substrate/Probe | Enables fluorescence, luminescence, or MS-based high-throughput detection. |
Molecular Interaction and Binding Studies
The robust and specific interaction between biotin and avidin/streptavidin is one of the most widely exploited tools in molecular biology. This compound serves as an ideal linker to impart this functionality to other molecules.
The avidin-biotin interaction is characterized by an extremely low dissociation constant (Kd ≈ 10⁻¹⁵ M), making it one of the strongest known non-covalent bonds in nature. This near-irreversible binding is exploited in numerous affinity-based applications, including:
Enzyme-Linked Immunosorbent Assays (ELISA): Biotinylated detection antibodies can be used in conjunction with streptavidin-HRP to generate a highly amplified signal.
Pull-Down Assays: A biotinylated "bait" molecule can be used to capture its binding partners ("prey") from a cell lysate. The entire complex is then isolated using streptavidin-coated beads.
Surface Plasmon Resonance (SPR): Biotinylated ligands can be easily immobilized on a streptavidin-coated sensor chip to study binding kinetics with an analyte of interest.
In all these applications, the 12-carbon spacer of this compound is highly advantageous. Research has shown that longer linker arms between a molecule and its biotin tag lead to superior performance by allowing the biotin to effectively span the distance to the binding pocket of streptavidin, which can be sterically shielded. researchgate.netresearchgate.net This results in more efficient capture and higher sensitivity in affinity-based assays. rsc.org
This compound is an excellent tool for creating molecular probes to study how ligands bind to their receptors. The terminal carboxylic acid group of the linker can be chemically conjugated to a ligand of interest, such as a peptide, drug, or metabolite, creating a biotinylated version of that ligand.
These biotinylated probes are invaluable for several types of studies:
Receptor Characterization: Biotinylated ligands allow for the analysis of ligand-receptor interactions without using radioactivity. For example, biotin-containing analogs of adenosine (B11128) receptor agonists and antagonists have been synthesized to probe the accessibility of the receptor's binding site. nih.gov In some cases, the biotinylated ligand could bind the receptor even when complexed with avidin, providing topographical information about the receptor environment. nih.gov
Receptor Isolation and Identification: A biotinylated ligand can be used to specifically label its receptor in a membrane preparation or cell lysate. The ligand-receptor complex can then be purified via avidin affinity chromatography. Following purification, the receptor protein can be identified using mass spectrometry. This method has been successfully used to isolate and identify the chitin (B13524) elicitor binding protein (CEBiP) in rice cells using a biotinylated N-acetylchitooctaose ligand. nih.gov
| Study Type | Principle | Role of this compound | Outcome |
| Affinity-Based Assays (ELISA, Pull-down) | The high-affinity biotin-avidin bond is used for capture and detection. | Acts as a long-chain linker to attach biotin to a probe molecule (e.g., an antibody). | Enhanced assay sensitivity and efficiency due to reduced steric hindrance. |
| Ligand-Receptor Binding | A biotinylated ligand binds to its target receptor. | The compound is used to synthesize the biotinylated ligand probe. | Characterization of binding kinetics and receptor site topography. |
| Receptor Identification | A biotinylated ligand is used to capture its receptor for subsequent analysis. | Forms the core of the affinity probe used for capture. | Isolation and identification of previously unknown receptor proteins. |
Cell-Based Assays and Cellular Uptake Mechanisms
Investigation of Transporter-Mediated Cellular Delivery
There is a lack of specific research in the public domain on the transporter-mediated cellular delivery of this compound. The cellular uptake of biotin itself is well-characterized and is primarily mediated by the sodium-dependent multivitamin transporter (SMVT). nih.gov This transporter is responsible for the intestinal absorption and cellular uptake of biotin in various tissues. However, the substrate specificity of SMVT and other potential biotin transporters for a molecule with a long 12-aminododecanoic acid linker is not established.
Studies on biotin transport have shown that avidin, a protein with a high affinity for biotin, can enhance the cellular uptake of biotinylated molecules, a process that is thought to occur via endocytosis. nih.gov This suggests a potential pathway for the cellular entry of this compound when complexed with avidin or streptavidin.
The table below outlines the known transporters for biotin and their key characteristics. The affinity and transportability of this compound by these transporters remain to be investigated.
| Transporter | Substrates | Key Characteristics | Potential Relevance for this compound |
| Sodium-Dependent Multivitamin Transporter (SMVT) | Biotin, pantothenic acid, lipoic acid | Na+-dependent, electroneutral transport. nih.gov | The large aminododecanoic acid linker may sterically hinder binding and transport. |
| Monocarboxylate Transporter 1 (MCT1) | Monocarboxylates, biotin | Proton-coupled transport. | The presence of the carboxyl group on the dodecanoic acid might allow for some interaction. |
| Avidin-Mediated Endocytosis | Biotinylated molecules | Avidin binding facilitates uptake. nih.gov | A likely mechanism for cellular uptake, especially when used as a probe with avidin conjugates. |
Further research is required to determine the precise mechanisms of cellular uptake for this compound and to what extent it is recognized by known biotin transporters.
Membrane Protein Studies using Noncanonical Amino Acids
The use of this compound in conjunction with noncanonical amino acids (ncAAs) for membrane protein studies is not a documented application in the available scientific literature. The field of genetic code expansion allows for the site-specific incorporation of ncAAs with diverse functionalities into proteins, which has been particularly valuable for studying membrane proteins. nih.govnih.govacs.org These ncAAs can be equipped with bioorthogonal handles, such as alkynes or azides, for subsequent chemical modification with probes like fluorophores. nih.gov
Theoretically, this compound could be chemically conjugated to a noncanonical amino acid that has a reactive group. This would allow for the introduction of a biotin tag at a specific site within a membrane protein. This biotin handle could then be used for a variety of applications, including affinity purification of the protein, detection via streptavidin conjugates, or for probing protein-protein interactions.
The table below outlines a hypothetical workflow for using this compound with a noncanonical amino acid for membrane protein studies.
| Step | Description | Rationale |
| 1. Site-Directed Mutagenesis | Introduce a unique codon (e.g., an amber stop codon) at the desired site in the gene of the membrane protein. | To specify the location for ncAA incorporation. |
| 2. Expression with Orthogonal System | Co-express the modified gene with an orthogonal aminoacyl-tRNA synthetase/tRNA pair and the chosen ncAA with a reactive handle. | To incorporate the ncAA at the specified site. |
| 3. Conjugation | Chemically couple this compound to the reactive handle of the incorporated ncAA. | To attach the biotin tag to the membrane protein. |
| 4. Application | Use the biotinylated membrane protein for downstream applications like affinity purification or interaction studies. | To leverage the high-affinity biotin-streptavidin interaction. |
This proposed application remains speculative and would require experimental validation to determine its feasibility and utility in the study of membrane proteins.
Assessment of Biological Activity in Modified Peptides
There is a lack of specific studies assessing the biological activity of peptides directly modified with this compound. However, the modification of peptides with fatty acids is a known strategy to enhance their biological properties. The conjugation of amino acids or peptides with other chemical moieties is a common approach to improve their therapeutic potential. nih.gov
The introduction of a lipid component, such as a dodecanoic acid chain, can increase the hydrophobicity of a peptide, which may enhance its interaction with cell membranes and potentially increase its stability and bioavailability. The biotin portion of the molecule would allow for tracking, purification, or targeted delivery of the peptide.
Research on the biosynthesis of ω-aminododecanoic acid, the monomer of Nylon 12, highlights the biological relevance of this long-chain amino acid. nih.gov Studies on biotinylated cell-penetrating peptides have also demonstrated the utility of combining a biotin tag with a peptide to study intracellular protein-protein interactions. youtube.com
The following table presents a hypothetical study design to assess the biological activity of a peptide modified with this compound, based on established principles of peptide modification.
| Parameter | Unmodified Peptide | Peptide-N-Biotinyl-12-aminododecanoic Acid Conjugate | Rationale for Comparison |
| Receptor Binding Affinity | Baseline measurement | To be determined | To assess if the modification affects the peptide's primary biological target interaction. |
| Cellular Uptake | Baseline measurement | To be determined | To evaluate if the lipophilic and biotin moieties enhance cell penetration. |
| In Vitro Biological Activity | Baseline measurement | To be determined | To determine if the modification alters the peptide's potency or efficacy. |
| Proteolytic Stability | Baseline measurement | To be determined | To investigate if the modification protects the peptide from degradation by proteases. |
N Biotinyl 12 Aminododecanoic Acid in Probe Development and Imaging
Design and Synthesis of Fluorescent Probes
The design of fluorescent probes often involves the strategic integration of a fluorophore, a recognition element, and a linker. N-Biotinyl-12-aminododecanoic acid, with its terminal carboxylic acid and biotin (B1667282) group, is an ideal component for creating modular probes where the biotin serves as a powerful tag for detection and purification.
Fluorescently-labeled fatty acids and phospholipids (B1166683) are indispensable tools for studying lipid metabolism, membrane dynamics, and protein-lipid interactions. This compound can be incorporated into these analogs to serve as a reporter molecule. The long 12-carbon chain mimics natural fatty acids, allowing it to be integrated into lipid bilayers and metabolic pathways.
In the synthesis of such probes, the carboxylic acid group of this compound can be coupled to a fluorescent dye. The resulting fluorescent and biotinylated fatty acid analog can then be used in various assays. For instance, these probes can be used to monitor the activity of fatty acid transport proteins or to visualize lipid distribution within cellular compartments. The biotin tag provides a secondary means of detection or isolation using streptavidin-conjugated reporters or affinity matrices.
Similarly, biotinylated phospholipids can be synthesized using this compound. These probes are instrumental in studying the architecture and function of cellular membranes. By incorporating these analogs into liposomes or cell membranes, researchers can investigate lipid-protein interactions and membrane trafficking events. The biotin headgroup allows for the specific labeling and tracking of these lipid molecules. A recently developed biotin-tagged fluorescent probe, Nap-biotin-glu, was successfully used for the in situ visualization of γ-glutamyl transpeptidase (GGT) on the cell membrane of cancerous cells and tissues. nih.gov
| Probe Type | Reporter Group | Application |
| Fatty Acid Analog | Biotin | Studying fatty acid metabolism and transport |
| Phospholipid Analog | Biotin | Investigating membrane structure and dynamics |
| Nap-biotin-glu | Biotin and Naphthalimide | In situ imaging of γ-glutamyl transpeptidase |
Activity-based probes (ABPs) are powerful chemical tools designed to covalently label and profile the active state of specific enzymes within complex biological systems. nih.gov A typical ABP consists of a reactive group (or "warhead") that binds to the enzyme's active site, a linker, and a reporter tag for detection and enrichment. nih.gov Biotin is a commonly used reporter tag due to its strong and specific interaction with streptavidin. nih.gov
This compound can be utilized as the linker and reporter component in the synthesis of ABPs. The long dodecanoic acid chain provides a flexible spacer between the reactive group and the biotin tag, minimizing steric hindrance and allowing for efficient binding to both the target enzyme and streptavidin. The synthesis of such a probe would involve coupling the carboxylic acid of this compound to a linker attached to the reactive group.
| ABP Component | Function | Example Moiety |
| Reactive Group | Covalently modifies the active site of the target enzyme | Fluorophosphonate, acyloxymethyl ketone |
| Linker | Connects the reactive group to the reporter tag | Polyethylene (B3416737) glycol, alkyl chains |
| Reporter Tag | Enables visualization and enrichment of labeled proteins | Biotin , Fluorophore |
Advanced Imaging Techniques
The unique properties of this compound-containing probes make them amenable to a variety of advanced imaging techniques, enabling the visualization and study of biological processes with high sensitivity and specificity.
The biotin tag of probes derived from this compound is a cornerstone for amplification strategies in fluorescence microscopy. While the biotin itself is not fluorescent, its high affinity for fluorescently-labeled streptavidin or avidin (B1170675) allows for a two-step detection method. First, the biological target is labeled with the biotinylated probe. Subsequently, a fluorescently-conjugated streptavidin is added, which binds to the biotin, effectively "painting" the target with a bright fluorescent signal. This signal amplification is particularly useful for detecting low-abundance targets.
For instance, a probe incorporating this compound could be designed to bind to a specific cellular receptor. After incubation with cells, the location of the receptor can be visualized by adding a fluorescently-labeled streptavidin and observing the cells under a fluorescence microscope. This approach has been widely used to study the localization and trafficking of various cellular components.
Photoactive probes are a class of chemical tools that can be activated by light to create a covalent bond with nearby molecules. This technique, often referred to as proximity labeling, is invaluable for identifying transient or weak interactions within the cellular environment. e-biochem.com this compound can be incorporated into photoactive probes to facilitate the identification of these interaction partners. e-biochem.com
In a typical experiment, a photoactive probe containing a photoreactive group (e.g., a phenyl azide (B81097) or diazirine), a linker, and a biotin tag (derived from a molecule like this compound) is introduced into a biological system. thermofisher.com Upon photoactivation with a specific wavelength of light, the photoreactive group forms a highly reactive intermediate that covalently crosslinks to adjacent molecules. thermofisher.com The biotinylated and crosslinked complexes can then be enriched using streptavidin affinity chromatography and identified by mass spectrometry. This allows for the mapping of the molecular neighborhood of a protein or other biomolecule of interest.
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiotracers to visualize and quantify metabolic processes in vivo. There is significant potential for the use of biotinylated long-chain fatty acids, such as a radiolabeled version of this compound, in the development of novel PET radiotracers.
A study on the PET imaging of [11C]biotin demonstrated its rapid distribution to metabolically active organs like the liver and kidneys, and notably, its accumulation in brown adipose tissue (BAT). nih.govacs.org Since fatty acids are the primary fuel for activated BAT, a radiolabeled biotinylated fatty acid could serve as a more direct marker of BAT thermogenesis than the commonly used [18F]FDG. nih.govacs.org
The synthesis of a PET radiotracer based on this compound would involve labeling the molecule with a positron-emitting radionuclide, such as Carbon-11 or Fluorine-18. The resulting radiotracer could potentially be used to study fatty acid metabolism in various physiological and pathological conditions, including obesity, diabetes, and cancer. The biotin moiety could also be exploited for pre-targeting strategies in radioimmunotherapy.
| Imaging Technique | Role of this compound | Information Gained |
| Fluorescence Microscopy | Biotin tag for signal amplification with fluorescent streptavidin | Localization and trafficking of cellular targets |
| Photoactive Proximity Labeling | Biotin tag for enrichment of crosslinked interaction partners | Identification of transient or weak molecular interactions |
| Positron Emission Tomography (PET) | Potential backbone for a radiolabeled fatty acid analog | In vivo quantification of fatty acid metabolism |
Immobilization and Surface Functionalization
Strategies for Biomolecule Immobilization
The process of immobilizing biomolecules often involves the use of biotinylation reagents like N-Biotinyl-12-aminododecanoic acid. The strategy typically involves two main steps: first, the covalent attachment of the biotin (B1667282) derivative to the biomolecule of interest, and second, the capture of the biotinylated biomolecule by a streptavidin-coated surface.
The immobilization of enzymes is a critical step in the development of various biotechnological applications, including industrial biocatalysis and biosensors. This compound has been utilized as a biotinylation reagent to study enzyme activity. For instance, it has been used to test the ligation activity of the aminocoumarin ligase SimL. chemicalbook.com
In a study on the immobilization of the enzyme β-lactamase, a biotin derivative with a long, flexible polyethylene (B3416737) glycol (PEG) chain linker was used to attach the enzyme to a sensor chip. nih.gov The enzyme was first biotinylated and then immobilized on an avidin-coated surface. The study found that while all the immobilized enzyme variants were active, their efficiency was reduced by about sevenfold compared to the soluble enzymes. nih.gov This was attributed to impaired diffusion of the substrate or restricted access to the active site. nih.gov The long flexible linker, however, was noted to potentially counteract some of the negative effects of immobilization by allowing the enzyme more conformational freedom. nih.gov
| Enzyme | Immobilization Strategy | Key Finding | Reference |
| Aminocoumarin ligase SimL | Biotinylation with this compound | Used to test the ligation activity of the enzyme. | chemicalbook.com |
| β-lactamase | Biotinylation with a long-chain, cleavable biotin reagent and immobilization on an avidin-coated surface. | Immobilized enzyme remained active, but with reduced efficiency compared to the soluble form. | nih.gov |
This table presents research findings on enzyme immobilization using biotinylation reagents, including this compound and similar long-chain derivatives.
The attachment of proteins and peptides to surfaces is fundamental for a variety of applications, including immunoassays, proteomics, and cell biology studies. The use of N-hydroxysuccinimide (NHS) esters of biotin, such as the NHS ester of this compound, is a common method for this purpose. avantiresearch.com These reagents react with primary amines on proteins and peptides to form stable amide bonds.
Research has shown that the length and nature of the linker between the biotin and the biomolecule can significantly impact the efficiency of immobilization. In a study involving single-chain variable fragment (scFv) antibodies, different linkers were incorporated between the biotinylation tag and the scFv. nih.gov It was found that the inclusion of flexible or rigid linkers could enhance the immobilization of the scFv constructs on a streptavidin surface. nih.gov This highlights the importance of the spacer arm, such as the dodecanoic acid chain in this compound, in optimizing the presentation and function of immobilized proteins.
Application in Biosensor Development
The high specificity and strength of the biotin-streptavidin interaction are extensively exploited in the development of highly sensitive and specific biosensors. mdpi.com Biotinylated biomolecules, facilitated by reagents like this compound, form the core of the recognition layer in many biosensor platforms.
In biosensor design, the sensing element, which is often a biotinylated antibody, nucleic acid, or enzyme, must be effectively integrated with the transducer surface. The biotin-streptavidin system provides a versatile and robust method for this integration. Surfaces can be pre-coated with streptavidin, allowing for the straightforward capture of any biotinylated recognition element. researchgate.net This modular approach simplifies the fabrication of biosensors and allows for the easy exchange of sensing elements.
Techniques like Surface Plasmon Resonance (SPR) and fluorescence-based assays often utilize this system. researchgate.net For instance, in an SPR-based immunosensor, a capturing antibody can be biotinylated and then immobilized on a streptavidin-coated sensor chip. researchgate.net The binding of the target analyte to the antibody can then be detected as a change in the refractive index at the sensor surface. The use of a long-chain linker like the one in this compound can be advantageous in this context, as it extends the recognition molecule away from the surface, improving its accessibility to the target analyte and minimizing non-specific interactions.
While the biotin-streptavidin bond is generally considered irreversible, strategies have been developed to allow for the regeneration of the sensor surface. mdpi.com One approach involves using a cleavable linker within the biotinylation reagent. For example, a disulfide bond can be incorporated into the linker, which can be cleaved by a reducing agent to release the biotinylated biomolecule from the streptavidin-coated surface. nih.gov This allows for the surface to be regenerated and reused with a fresh batch of the sensing element. Another strategy involves using a 6xHis-tagged streptavidin that can be reversibly bound to a Ni-NTA functionalized surface, allowing for the entire streptavidin-biotinylated molecule complex to be removed and the surface regenerated. mdpi.com
Advanced Material Surface Modification
The functionalization of advanced materials with biomolecules is a rapidly growing field with applications in drug delivery, tissue engineering, and diagnostics. This compound and similar derivatives are used to modify the surfaces of a wide range of materials, including nanoparticles, polymers, and glass slides, rendering them bioactive. researchgate.netredalyc.org
For instance, gold nanoparticles can be functionalized with streptavidin, which can then capture biotinylated molecules, such as DNA or proteins. researchgate.net The immobilization of these biotinylated ligands on the streptavidin-conjugated gold nanoparticles can be detected with high sensitivity. researchgate.net Similarly, polymer surfaces can be modified by incorporating biotinylated polymers. In one study, a biotinylated poly(L-lysine)-g-poly(ethylene glycol) (PLL-g-PEG/PEG-biotin) copolymer was used to coat a sensor surface. nih.gov This created a biocompatible and bio-active surface that could specifically bind avidin (B1170675) and subsequently a biotinylated enzyme. nih.gov The long PEG chains in this system also served to reduce non-specific protein adsorption, a crucial aspect for the performance of many biomedical devices.
Functionalization of Nanoparticles and Polymeric Carriers
The surface functionalization of nanoparticles and polymeric carriers with this compound is a key strategy for developing targeted drug delivery systems, diagnostic agents, and affinity separation platforms. The process typically involves the covalent attachment of the molecule's carboxylic acid group to amine groups present on the surface of the carrier. This reaction is often facilitated by carbodiimide (B86325) chemistry, for instance, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
The 12-carbon spacer arm provided by the dodecanoic acid component is critical in these applications. Research has shown that the length of the spacer between a surface and a bioactive molecule can significantly impact the molecule's functionality. In the context of biotinylation, a longer spacer can lead to more efficient binding of the biotin to streptavidin or avidin by projecting the biotin moiety away from the potentially crowded surface of the nanoparticle or polymer.
Detailed research findings indicate that using spacers like 12-aminododecanoic acid for immobilizing proteins onto particles can enhance the biological activity of the conjugated protein compared to direct, spacer-free covalent binding. researchgate.net This is attributed to a reduction in steric hindrance, which allows the protein to maintain a more natural conformation and provides improved access for its substrate or binding partner. For example, studies on enzyme immobilization have demonstrated that the synthetic and hydrolytic activities of enzymes like trypsin are significantly increased when attached to carriers via long-chain spacers. researchgate.net While the protein binding capacity might be slightly lower with spacer-modified particles, the increase in specific activity often compensates for this effect. researchgate.net This principle is central to the use of this compound for creating high-performance bioactive nanoparticles.
Table 1: Impact of Spacer Arms on Immobilized Protein Activity
| Feature | Direct Covalent Binding (No Spacer) | Spacer-Mediated Binding (e.g., via 12-Aminododecanoic Acid) | Rationale for Difference |
|---|---|---|---|
| Protein Binding Capacity | Higher | Lower | Spacers can occupy more surface area per attachment point, potentially reducing the total number of protein molecules that can be bound. researchgate.net |
| Specific Activity | Lower | Up to 10-fold increase observed in some studies. researchgate.net | The spacer arm extends the protein away from the carrier surface, reducing steric hindrance and improving access to the active site. researchgate.net |
| Example Application | General protein immobilization. | Immobilization of enzymes (e.g., Trypsin) or antibodies where maintaining high specific activity is crucial. researchgate.net |
Engineering of Hydrogels for Biomedical Applications
Hydrogels, which are three-dimensional, water-swollen polymer networks, are widely used in biomedical fields such as tissue engineering and drug delivery due to their biocompatibility and tissue-like properties. This compound serves as a critical tool for engineering "smart" or functional hydrogels. The molecule allows for the incorporation of biotin into the hydrogel matrix, which can then be used for specific, high-affinity molecular recognition through the biotin-avidin interaction.
The functionalization process involves conjugating this compound to the polymer chains that form the hydrogel network. This is achieved by reacting its carboxylic acid group with complementary functional groups on the hydrogel precursor polymers, such as amines on chitosan (B1678972) or modified hyaluronic acid. Once the hydrogel is "biotinylated," it can be engineered for various applications:
Hydrogel Crosslinking: Biotinylated polymer chains can be crosslinked by adding streptavidin or avidin. Since streptavidin has four binding sites for biotin, it can act as a physical crosslinker, connecting multiple polymer chains to form a stable hydrogel network. This method allows for the creation of injectable, in-situ forming hydrogels under mild, cell-friendly conditions.
Surface Immobilization of Biomolecules: Pre-formed hydrogels can be functionalized with biotin to create a surface that can specifically capture and immobilize other biotinylated molecules. For example, a hydrogel surface presenting biotin can be treated with streptavidin, leaving free biotin-binding sites available to subsequently capture biotinylated growth factors, adhesion peptides (like Arg-Gly-Asp or RGD), or drugs. This allows for precise control over the cellular microenvironment and the presentation of therapeutic agents.
Research into biotinylated hydrogels has demonstrated their effectiveness. For instance, hydrogels with surfaces engineered to present cell-adhesive peptides via the biotin-avidin interaction show significantly enhanced cell attachment and proliferation, which is vital for tissue engineering scaffolds.
Table 2: Applications of Biotinylation in Hydrogel Engineering
| Engineering Strategy | Mechanism | Polymer Examples | Biomedical Application |
|---|---|---|---|
| Network Crosslinking | Biotinylated polymer chains are crosslinked into a 3D network using tetravalent streptavidin as the linker. | Hyaluronic Acid (HA), Poly(ethylene glycol) (PEG) | In-situ forming hydrogels for cell encapsulation or as injectable scaffolds for tissue repair. |
| Surface Functionalization | The hydrogel surface is decorated with biotin, which is then used to anchor biotinylated bioactive molecules via a streptavidin bridge. | Chitosan, Gelatin Methacrylate (GelMA) | Creating scaffolds with immobilized growth factors to promote tissue regeneration; developing biosensors. |
| Controlled Release | A biotinylated drug is loaded into a streptavidin-containing hydrogel, and its release is mediated by the dissociation of the biotin-streptavidin bond. | Alginate, Dextran | Targeted and sustained drug delivery systems. |
Potential and Emerging Applications
Nanobiotechnology and Nanomedicine
The high affinity and specificity of the biotin-avidin interaction are widely exploited in nanotechnology and medicine. rsc.org N-Biotinyl-12-aminododecanoic acid serves as a critical component for anchoring nanoparticles to biological targets.
Functionalization of nanomaterials is essential to ensure their stability, biocompatibility, and targeted action in biological systems. mdpi.comnih.gov this compound is used to coat the surface of various nanoparticles, such as those made from gold, silica, or polymers. mdpi.commdpi.com The terminal carboxylic acid group of the molecule can be covalently linked to the nanoparticle surface, while the exposed biotin (B1667282) moiety acts as a high-affinity tag. wikipedia.org This "biotinylation" allows for the subsequent attachment of streptavidin-conjugated molecules, including therapeutic agents, imaging probes, or targeting ligands like antibodies. rsc.orgmdpi.com The long 12-carbon (dodecanoic acid) spacer arm is crucial as it extends the biotin tag away from the nanoparticle surface, reducing steric hindrance and ensuring efficient binding with bulky streptavidin complexes.
In targeted drug delivery, nanoparticles functionalized with this compound can be used to create highly specific therapeutic systems. For instance, a nanoparticle carrying a cancer drug can be biotinylated. Separately, a targeting antibody that recognizes a specific cancer cell surface protein can be conjugated to streptavidin. When mixed, these components self-assemble into a targeted drug delivery vehicle that can selectively bind to and deliver its payload to cancer cells, potentially increasing efficacy and reducing side effects.
In diagnostics, this compound is integral to the development of sensitive electrochemical biosensors. rsc.org The strong and stable biotin-avidin bond is used to immobilize biorecognition elements (like antibodies or DNA probes) onto sensor surfaces. rsc.org The reliability of this interaction enhances the accuracy and detection limits of diagnostic tests for various biomarkers. rsc.org
Chemical Biology Tools
As a bifunctional linker, this compound provides researchers with a powerful handle to label, purify, and manipulate complex biological molecules with high precision.
Genetic code expansion is a cutting-edge technique that allows scientists to incorporate non-canonical amino acids (ncAAs) with novel functionalities into proteins. nih.govyoutube.com This is achieved by engineering a unique tRNA/aminoacyl-tRNA synthetase pair that recognizes a specific ncAA and a "blank" codon not used for the standard 20 amino acids. nih.gov
This compound is a prime candidate for use as an ncAA. Its structure contains an amino acid-like core (the aminododecanoic acid) and a unique functional side chain (the biotin group). By incorporating this molecule into a protein's structure, scientists can place a biotin tag at a precise, predetermined location. nih.gov This site-specific biotinylation is a powerful tool for studying protein structure and function, allowing researchers to track proteins within a cell, study protein-protein interactions, or immobilize proteins on surfaces in a specific orientation. nih.govelsevierpure.com
The compound serves as a valuable molecular probe for discovering and characterizing enzymes. For example, it has been used as a biotinylation reagent to test the ligation activity of specific enzymes like SimL, an aminocoumarin ligase. chemicalbook.com Researchers can use it as a substrate to screen for new enzymes with desired activities or to study the substrate specificity of known enzymes.
Furthermore, derivatives of this molecule, such as 12-N-biotinyl(aminododecanoyl) Coenzyme A, are used as molecular tools to investigate crucial biochemical reactions and metabolic pathways. moleculardepot.commoleculardepot.com By using a biotinylated version of a natural substrate, scientists can easily track the molecule through complex enzymatic processes, identify binding partners, and quantify enzyme activity, thereby aiding in the engineering of enzymes with tailored performance for biotechnological applications.
Industrial Bioprocessing and Material Science
The dodecanoic acid component of the molecule has direct relevance to industrial manufacturing, particularly in the production of high-performance polymers. ω-Aminododecanoic acid is the monomer used to produce Nylon 12, a valuable bioplastic known for its excellent mechanical properties and chemical resistance. nih.govmdpi.com
Recent research has focused on developing sustainable, bio-based methods for producing ω-aminododecanoic acid from renewable sources like fatty acids, as an alternative to traditional petroleum-based synthesis. repec.orgnih.govresearchgate.netnih.gov In these bioprocessing pathways, which often involve multi-enzyme cascades in engineered microorganisms, this compound can serve as an invaluable tool. mdpi.comnih.gov It can be used as a tagged substrate for optimizing enzymatic steps, for developing purification protocols based on affinity separation, or for tracking the efficiency of the bioconversion process from the initial fatty acid to the final nylon monomer.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 135447-73-3 | lookchem.come-biochem.comavantiresearch.com |
| Molecular Formula | C22H39N3O4S | lookchem.come-biochem.comavantiresearch.com |
| Molecular Weight | 441.63 g/mol | lookchem.com |
| Appearance | White Solid | chemicalbook.comlookchem.com |
| Melting Point | 215-217°C | lookchem.com |
| Boiling Point | 735°C at 760 mmHg | lookchem.com |
| Storage Temperature | -20°C | moleculardepot.com |
Table 2: Summary of Applications
| Application Area | Specific Use | Description | Source(s) |
|---|---|---|---|
| Nanobiotechnology | Surface functionalization of nanomaterials | Coating nanoparticles to allow for targeted delivery and assembly of theranostic agents. | rsc.orgmdpi.com |
| Drug Delivery | Targeted therapeutic systems | Linking drug-carrying nanoparticles to targeting moieties like antibodies via the biotin-streptavidin bridge. | rsc.org |
| Diagnostics | Biosensor development | Immobilizing biological recognition elements on sensor surfaces for highly specific biomarker detection. | rsc.org |
| Chemical Biology | Protein engineering (Genetic Code Expansion) | Serving as a non-canonical amino acid to introduce a site-specific biotin tag into proteins for functional studies. | nih.govnih.gov |
| Enzymology | Enzyme characterization | Acting as a tagged substrate to assay enzyme activity, study substrate specificity, and probe metabolic pathways. | chemicalbook.commoleculardepot.commoleculardepot.com |
| Industrial Bioprocessing | Monomer production for Nylon 12 | Aiding in the development and optimization of biosynthetic pathways for ω-aminododecanoic acid. | nih.govmdpi.comnih.gov |
Table of Mentioned Compounds
Sustainable Production of Monomers for Polymer Synthesis
No research findings were identified that describe the use of this compound as a monomer for sustainable polymer synthesis.
Biocatalytic Processes for Specialty Chemicals
No research findings were identified that detail the application of this compound in biocatalytic processes for the production of specialty chemicals.
Q & A
Q. Why do some studies report pH-dependent aggregation of this compound, while others do not?
- Methodological Answer : Aggregation is influenced by solvent polarity and biotin’s zwitterionic nature. Characterize aggregation via dynamic light scattering (DLS) across pH 4–9. Use cryo-EM to visualize particle morphology. Pre-treat solutions with sonication or detergents (e.g., Tween-20) to disperse aggregates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
